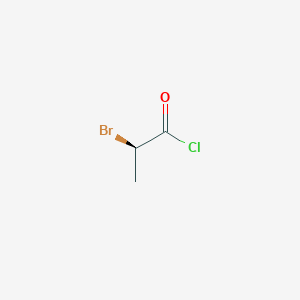

(2R)-2-bromopropionyl chloride

Description

(2R)-2-Bromopropionyl chloride (CAS: 7148-74-5) is a chiral acyl halide with the molecular formula C₃H₄BrClO and a molecular weight of 171.42 g/mol . It is characterized by a boiling point of 131–133°C, a density of 1.70 g/mL, and a refractive index of n²⁰/D 1.47 . This compound is synthesized via the reaction of (R)-2-bromopropionic acid with thionyl chloride (SOCl₂) under reflux conditions . Its stereochemical purity is critical in enantioselective syntheses, such as the preparation of functional lactide monomers for biodegradable polymers and morpholine-2,5-dione derivatives for biomedical applications .

Properties

CAS No. |

52152-04-2 |

|---|---|

Molecular Formula |

C3H4BrClO |

Molecular Weight |

171.42 g/mol |

IUPAC Name |

(2R)-2-bromopropanoyl chloride |

InChI |

InChI=1S/C3H4BrClO/c1-2(4)3(5)6/h2H,1H3/t2-/m1/s1 |

InChI Key |

OZGMODDEIHYPRY-UWTATZPHSA-N |

Isomeric SMILES |

C[C@H](C(=O)Cl)Br |

Canonical SMILES |

CC(C(=O)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Chloroacetyl Chloride (ClCH₂COCl)

- Reactivity : Chloroacetyl chloride is less reactive than brominated analogs due to the weaker leaving group ability of Cl⁻ compared to Br⁻. This results in slower nucleophilic acyl substitution reactions .

- Applications: Used in peptide synthesis (e.g., forming N-chloroacetyl amino acids) but often yields lower product purity compared to brominated counterparts. For example, substituting 2-bromopropionyl chloride with chloroacetyl chloride in iodinated polyester synthesis led to a 41% yield over two steps .

- Physical Properties : Lower molecular weight (112.94 g/mol) and boiling point (~105°C) than (2R)-2-bromopropionyl chloride .

2.2. 3-Bromopropionyl Chloride (BrCH₂CH₂COCl)

- Reactivity : The bromine atom on the β-carbon (C3) reduces steric hindrance compared to the α-bromo isomer, enabling faster reactions in linear chain syntheses. However, it is less effective in forming cyclic esters like lactides .

- Applications: Primarily used in non-stereospecific reactions, such as synthesizing N-(3-bromopropionyl) peptides .

- Stereochemical Impact : Lacks the chiral center present in this compound, limiting its utility in enantioselective polymerizations .

2.3. 2-Bromopropionyl Bromide (BrCH(CH₃)COBr)

- Reactivity : The bromide leaving group (Br⁻) enhances reactivity in nucleophilic substitutions compared to chloride analogs. However, this compound is more moisture-sensitive and challenging to handle .

- Applications : Preferred in high-yield radical polymerizations due to its superior initiating efficiency .

- Physical Properties : Higher molecular weight (215.89 g/mol) and boiling point (~140°C) than the chloride analog .

2.4. 2-Bromo-2-methylpropionyl Chloride ((CH₃)₂CBrCOCl)

- Reactivity : The α-methyl group introduces steric hindrance, slowing down nucleophilic attacks. This makes it less suitable for synthesizing sterically constrained products like cyclic diesters .

- Applications : Used in controlled radical polymerization (e.g., ATRP) to achieve narrow polydispersity indices .

2.5. 4-Chlorobutyryl Chloride (ClCH₂CH₂CH₂COCl)

- Reactivity : The longer carbon chain reduces electrophilicity at the carbonyl carbon, requiring harsher reaction conditions (e.g., higher temperatures) for acylations .

- Applications : Utilized in synthesizing long-chain acylated peptides but incompatible with cyclization reactions requiring short-chain substrates .

Key Research Findings

- Enantioselectivity: this compound enables the synthesis of (S)-configured lactide monomers when derived from L-alanine, critical for producing stereoregular poly(lactic acid) .

- Yield Comparisons : Substitution with chloroacetyl chloride in iodinated polyester synthesis reduced yields by ~30% compared to brominated analogs .

- Hazard Profile : Classified as a hazardous substance (Category 4-2-III) due to its corrosive and lachrymatory properties, requiring stringent handling protocols .

Q & A

Q. What are the standard synthetic protocols for (2R)-2-bromopropionyl chloride, and how do reaction conditions impact yield?

Answer: The synthesis typically involves two steps:

Formation of 2-bromopropionic acid derivative : (2R)-2-bromopropionic acid reacts with thionyl chloride (SOCl₂) under controlled conditions. In a dry two-neck flask, SOCl₂ is added dropwise at 0°C to prevent side reactions, followed by vacuum distillation to remove excess SOCl₂ .

Esterification or acylation : The chloride is reacted with alcohols (e.g., 2-hydroxypropyl methacrylate) in solvents like THF, using pyridine as an HCl acceptor. Dropwise addition over 3 hours at 0°C minimizes thermal degradation .

Key Variables :

- Temperature : Prolonged reflux (e.g., 60°C for 160 hours) may improve conversion but risks racemization .

- Solvent Choice : THF stabilizes intermediates, while pyridine neutralizes HCl, preventing side reactions .

Yield Optimization : Monitor via TLC or NMR to confirm intermediate purity before proceeding .

Q. What are the critical physical properties and handling precautions for this compound?

Answer :

- Physical Properties :

- Handling Precautions :

- Moisture Sensitivity : Hydrolyzes rapidly in water, releasing HBr and HCl. Use anhydrous solvents and inert atmospheres .

- Storage : Store under argon at –20°C in amber glass to prevent light-induced decomposition .

- Safety : Use fume hoods, nitrile gloves, and eye protection. Incompatible with alcohols, amines, and strong bases .

Q. How is this compound purified post-synthesis, and what analytical methods validate purity?

Answer :

- Purification :

- Analytical Validation :

Advanced Research Questions

Q. How does the (R)-configuration influence reactivity in asymmetric synthesis, and how can racemization be minimized?

Answer :

- Steric Effects : The (R)-configuration directs nucleophilic attack (e.g., in esterifications) to the less hindered side, enhancing stereoselectivity in chiral polymers or pharmaceuticals .

- Racemization Risks :

- Temperature Control : Prolonged heating (>60°C) during synthesis or purification can racemize the product. Use low-temperature reflux (e.g., 40°C) .

- Catalytic Traces : Metal impurities (e.g., Fe³⁺) accelerate racemization. Pre-treat solvents with chelating agents .

Validation : Compare specific rotation ([α]D) with literature values. A deviation >5% indicates racemization .

Q. How can this compound be optimized for grafting onto polymers, and what metrics evaluate success?

Answer :

- Grafting Strategies :

- Radical Initiation : Use AIBN to generate macroradicals on polymer backbones (e.g., cellulose), followed by bromide transfer from this compound to create initiation sites .

- Acylation : React with hydroxyl-rich polymers (e.g., chitosan) in DMF, using DMAP as a catalyst to improve coupling efficiency .

- Evaluation Metrics :

Q. How to resolve contradictions in literature-reported reaction conditions for this compound applications?

Answer : Case Study : reports a 3-hour acylation at 0°C, while uses 160-hour reflux at 60°C.

- Root Cause Analysis :

- Experimental Design :

- DoE Approach : Vary temperature, time, and catalyst loading to map optimal conditions.

- In Situ Monitoring : Use IR spectroscopy to track carbonyl disappearance and adjust parameters dynamically .

Statistical Validation : Apply ANOVA to identify significant factors (e.g., temperature contributes 75% to yield variance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.